molecular formula C14H21NO3 B4508014 N-(tert-butyl)-2-(2-methoxyphenoxy)propanamide

N-(tert-butyl)-2-(2-methoxyphenoxy)propanamide

Cat. No.: B4508014
M. Wt: 251.32 g/mol
InChI Key: HOFLNSQOGIPEHX-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-(2-methoxyphenoxy)propanamide is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 251.15214353 g/mol and the complexity rating of the compound is 273. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds with methoxycarbonyl and tert-butyl groups have been identified with bioactive properties. For instance, methyl 2-[propanamide-2'-methoxycarbonyl] benzoate isolated from Jolyna laminarioides exhibited chymotrypsin inhibitory activity and showed activity against Escherichia coli and Shigella boydii. Fucosterol, another compound isolated from the same study, exhibited antifungal activity against several fungi including Curvularia lunata and Microsporum canis (Atta-ur-rahman et al., 1997).

Gastric Acid Antisecretory Activity

Research into N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides has uncovered compounds with significant antisecretory activity against histamine-induced gastric acid secretion. This suggests potential therapeutic applications in the treatment of conditions requiring the modulation of gastric acid production (I. Ueda et al., 1991).

Antioxidant Activities

The hydrogen atom donating activities of compounds like 2,6-di-tert-butyl-4-methoxyphenol (DBHA) have been explored for their antioxidant properties. These activities are measured by their reactivity towards radicals, indicating potential applications in materials science and pharmaceuticals for protection against oxidative damage (L. Barclay et al., 1999).

Radical Scavenging and Chelating Platform

The phenol-diamide compound, 5-(tert-butyl)-2-hydroxy-N1,N3-bis(2-hydroxyethyl)isophthalamide, demonstrates the capacity for trapping reactive oxygen species (ROS) and chelating metal ions such as Cu(ii) and Fe(iii). This dual functionality suggests its use as a protective agent against ROS-induced cell death, relevant in biomedical research and therapy (Meital Eckshtain-Levi et al., 2016).

Properties

IUPAC Name

N-tert-butyl-2-(2-methoxyphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-10(13(16)15-14(2,3)4)18-12-9-7-6-8-11(12)17-5/h6-10H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFLNSQOGIPEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)(C)C)OC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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